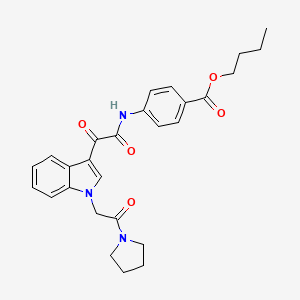

butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate

Description

Butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate is a synthetic indole derivative characterized by a complex structure combining an indole core, pyrrolidine ring, and benzoate ester functionality. Its synthesis likely involves multi-step reactions, including formylation of indole (Vilsmeier–Haack reaction), alkylation of the indole nitrogen, and subsequent coupling with activated benzoate esters .

Properties

IUPAC Name |

butyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O5/c1-2-3-16-35-27(34)19-10-12-20(13-11-19)28-26(33)25(32)22-17-30(23-9-5-4-8-21(22)23)18-24(31)29-14-6-7-15-29/h4-5,8-13,17H,2-3,6-7,14-16,18H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABUCWPYNCHRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Butyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate, a complex organic compound, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a butyl group, an indole moiety, and a pyrrolidine derivative, which are significant for its biological activity.

Research indicates that compounds featuring indole and pyrrolidine structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders. The specific mechanism of this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have indicated that derivatives of pyrrolidine exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell growth by inducing apoptosis in various cancer cell lines.

A notable study demonstrated that such compounds could effectively disrupt the mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolarity during mitosis, which is detrimental to cancer cell survival .

Anticonvulsant Activity

Pyrrolidine derivatives have also been explored for their anticonvulsant properties. Research indicates that modifications in the structure can enhance their efficacy in seizure models. In particular, compounds with similar structural frameworks have shown promising results in both in vitro and in vivo models for epilepsy .

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of a compound structurally related to this compound on DLD1 human colon cancer cells. The results demonstrated a significant increase in multipolar mitoses when treated with the compound at concentrations of 15 μM, suggesting its potential as an anticancer agent .

Case Study 2: Anticonvulsant Screening

In another study, a series of pyrrolidine derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The findings revealed that certain modifications led to enhanced potency compared to earlier compounds, indicating a potential therapeutic application for seizure disorders .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O4 |

| Molecular Weight | 405.49 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anticonvulsant Activity | Effective in seizure models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other indole-based derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and available data:

Table 1: Structural and Molecular Comparison

Key Observations:

Ester Group Variation: The target compound’s butyl ester group (vs. Ethyl and methyl analogs (e.g., ) show lower molecular weights (433.46–511.59 g/mol vs. ~463.54 g/mol for the target), which may influence pharmacokinetic properties.

Heterocyclic Substituents :

- The pyrrolidine ring in the target and contrasts with the piperidine ring in . Piperidine’s larger ring size may alter binding affinity to target proteins due to steric and electronic differences.

- The sulfonyl group in introduces polarity and hydrogen-bonding capacity, absent in the target compound.

Synthetic Routes :

- Shared intermediates (e.g., formylated indole derivatives) suggest that the target compound’s synthesis parallels methods described in , involving sequential alkylation and coupling steps.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The indole-pyrrolidine motif is critical for interaction with enzymes like monocarboxylate transporters (MCTs), as seen in related antiproliferative indole derivatives . Ester groups (methyl, ethyl, butyl) modulate solubility and bioavailability; longer alkyl chains (e.g., butyl) may prolong half-life but require formulation optimization.

Safety Considerations :

Screening Data :

- Analogs like methyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate () are available in milligram quantities, indicating their use in early-stage drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.